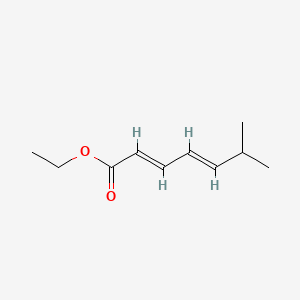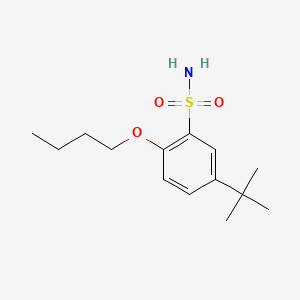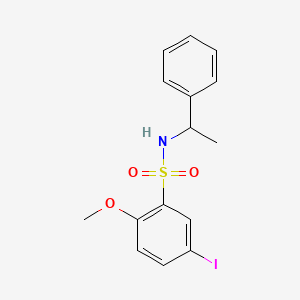
hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxide is a diatomic anion with the chemical formula OH−. It consists of an oxygen and hydrogen atom held together by a single covalent bond, and carries a negative electric charge . It is an important but usually minor constituent of water. It functions as a base, a ligand, a nucleophile, and a catalyst .
Synthesis Analysis
Layered double hydroxides (LDHs) have been intensely researched due to their unique 2D layered structure and excellent physicochemical properties . They can be synthesized via traditional coprecipitation, homogeneous precipitation, and newly developed topochemical oxidation . Green nickel hydroxide, for instance, was achieved by the chemical precipitation synthesis method .
Molecular Structure Analysis
The hydroxide ion is naturally produced from water by the self-ionization reaction . In hydroxide ion, hydrogen and oxygen atom share their two valence electrons to form a covalent bond . The extra electron of hydroxide ion comes from a metal atom when it was a part of a compound .
Chemical Reactions Analysis
According to the Arrhenius Theory of Acids, an acid-base reaction involves the reaction of hydrogen and hydroxide ions to form water . Ammonium ions react with hydroxide ions to produce water and ammonia . A few drops of dilute sodium hydroxide solution react to form a white precipitate with aluminium ions, calcium ions and magnesium ions .
Physical And Chemical Properties Analysis
The molecular mass of hydroxide is 17g/mol . The hydroxides are mostly insoluble in water but alkali hydroxides are soluble in water .
Safety And Hazards
Orientations Futures
Layered double hydroxides (LDHs) have been systematically investigated for biomedical application in the past two decades . They have found widespread applications in catalysts, polymer/LDH nanocomposites, anion exchange materials, supercapacitors, and fire retardants . Future research directions include nanostructuring, hybrid LDHs with conductive materials, partial substitution of cations, interlayer anion replacement, vacancy creation, and combination of computational methods and operando techniques .
Propriétés
Numéro CAS |
12040-73-2 |
|---|---|
Nom du produit |
hydroxide |
Formule moléculaire |
C12H23AlO12+2 |
Poids moléculaire |
0 |
Synonymes |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)